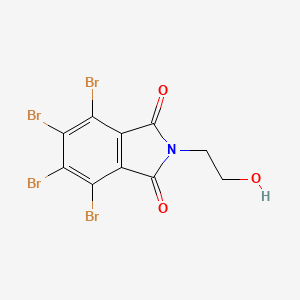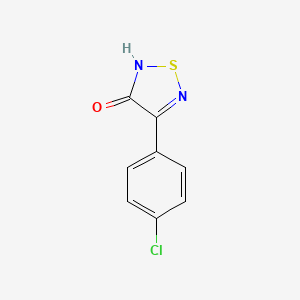![molecular formula C28H33NO6 B8574183 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE](/img/structure/B8574183.png)
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[25]OCTANE-5,6,7-TRICARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a dibenzylamine derivative, under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the spirocyclic intermediate with tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Shares a similar spirocyclic core but differs in functional groups.
4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another spirocyclic compound with different substituents.
Uniqueness
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H33NO6 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
5-O,6-O-dibenzyl 7-O-tert-butyl (6S,7S)-5-azaspiro[2.5]octane-5,6,7-tricarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-27(2,3)35-24(30)22-16-28(14-15-28)19-29(26(32)34-18-21-12-8-5-9-13-21)23(22)25(31)33-17-20-10-6-4-7-11-20/h4-13,22-23H,14-19H2,1-3H3/t22-,23-/m0/s1 |
Clé InChI |
WXHRJVASLLUISW-GOTSBHOMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CC2(CC2)CN([C@@H]1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2(CC2)CN(C1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


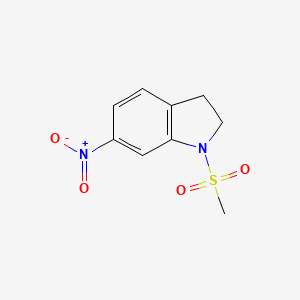
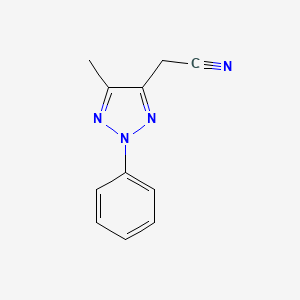
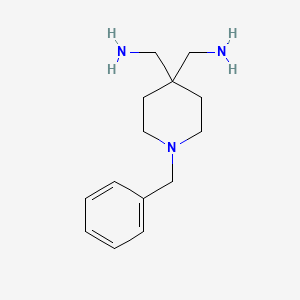
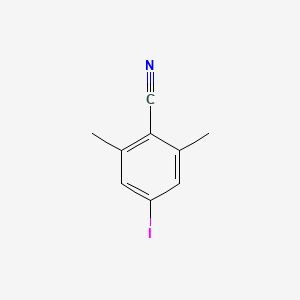
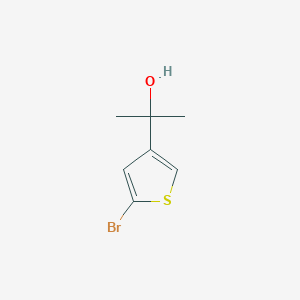
![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8574136.png)
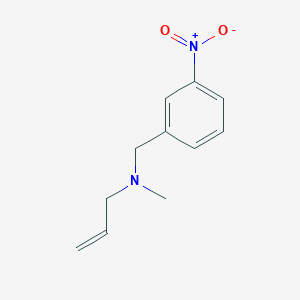
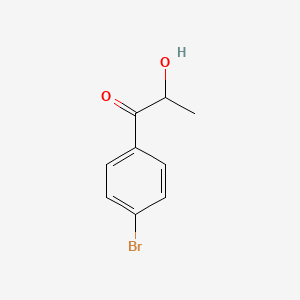
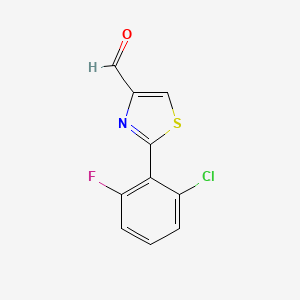

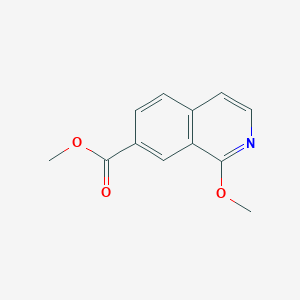
![methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8574168.png)
